![molecular formula C16H24N2O2 B4050059 1-[2-(3,4-dimethylphenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4050059.png)
1-[2-(3,4-dimethylphenoxy)propanoyl]-4-methylpiperazine
Vue d'ensemble
Description
1-[2-(3,4-dimethylphenoxy)propanoyl]-4-methylpiperazine is a useful research compound. Its molecular formula is C16H24N2O2 and its molecular weight is 276.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.183778013 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Activity
- PPARgamma Agonists : Certain derivatives, including those with modifications on the phenyl alkyl ether moiety similar to the core structure of 1-[2-(3,4-dimethylphenoxy)propanoyl]-4-methylpiperazine, have been identified as potent and selective PPARgamma agonists. These compounds exhibit increased solubility and potential therapeutic benefits, such as in the treatment of type 2 diabetes or as anti-inflammatory agents (Collins et al., 1998).
Synthesis and Chemical Properties
- Inhibitors of Src Kinase Activity : Analogs containing a 4-methylpiperazine group have shown to be potent inhibitors of Src kinase activity, with significant implications for cancer treatment. These compounds demonstrate selective inhibition of Src-mediated cell proliferation and are promising leads for the development of anticancer therapies (Boschelli et al., 2001).
- Solid Base Catalysis : Derivatives have been utilized as efficient solid bases in the synthesis of various compounds, such as 4H-pyran derivatives, showcasing their versatility in organic synthesis (Niknam et al., 2013).
- PET Imaging : Certain methylpiperazine derivatives have been explored for their potential in positron emission tomography (PET) imaging, particularly for targeting the MET receptor in vivo, which could be useful in the diagnosis and treatment monitoring of cancers (Wu et al., 2010).
Molecular Interactions and Structures
- Hydrogen Bonding in Cocrystals : Studies on the hydrogen-bonding capabilities and supramolecular architectures of compounds including N-donor type molecules, similar to this compound, have provided insights into crystal engineering and the design of functional materials (Wang et al., 2011).
Propriétés
IUPAC Name |
2-(3,4-dimethylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12-5-6-15(11-13(12)2)20-14(3)16(19)18-9-7-17(4)8-10-18/h5-6,11,14H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNYWHIYAHADBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)N2CCN(CC2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-3-carboxylate](/img/structure/B4049977.png)
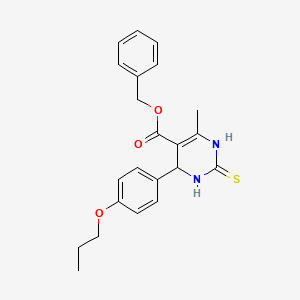
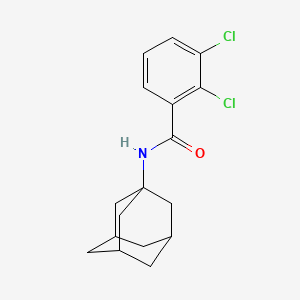
![5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B4049998.png)
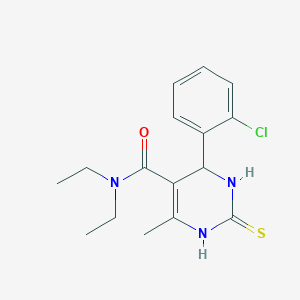
![2-{[2-amino-6-(2-ethoxyphenyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B4050002.png)
![4-bromo-N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]benzamide](/img/structure/B4050008.png)
![N-[(1-adamantylamino)carbonothioyl]-3-chloro-4-methoxybenzamide](/img/structure/B4050017.png)
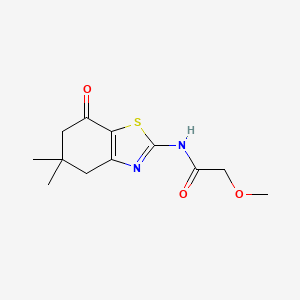
![N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4050034.png)
![3-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)pyridine](/img/structure/B4050035.png)
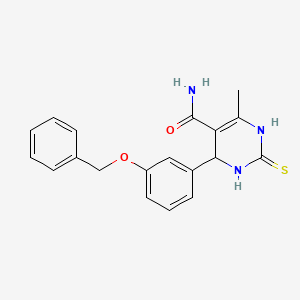
![1-{5-BROMO-1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE](/img/structure/B4050051.png)
![2-(1-{[1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)propan-2-ol](/img/structure/B4050061.png)
